2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide is a chemical compound with the molecular formula C9H5N3O2. It is known for its unique structure, which includes a quinoxaline ring system with a carbonitrile group and an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form a quinoxaline derivative, which is then further reacted with cyanogen bromide to introduce the carbonitrile group. The final step involves oxidation to introduce the oxo group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the carbonitrile group under mild conditions.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxo or hydroxyl groups.
Reduction: Formation of 3-hydroxy-2-quinoxalinecarbonitrile.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Quinoxalinecarbonitrile,4-oxide: Similar structure but differs in the position of the oxo group.
3-Amino-2-quinoxalinecarbonitrile 1,4-dioxide: Contains an amino group and two oxo groups.
6-(Diethylamino)-4-dodecyl-3,4-dihydro-3-oxo-2-quinoxalinecarbonitrile: Contains additional alkyl and amino groups .
Uniqueness
2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
31055-87-5 |
---|---|
Molecular Formula |
C9H5N3O2 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
1-oxido-3-oxo-4H-quinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O2/c10-5-8-9(13)11-6-3-1-2-4-7(6)12(8)14/h1-4H,(H,11,13) |
InChI Key |
HGHODFAPYLOKNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=[N+]2[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.